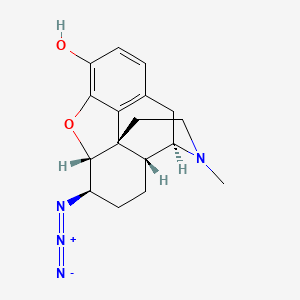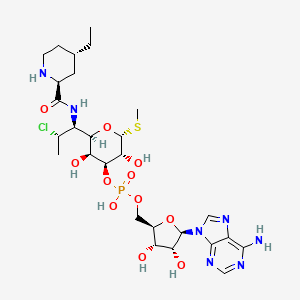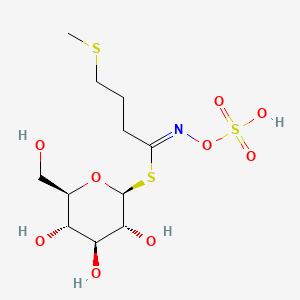
coenzyme B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coenzyme B is a L-threonine derivative. It has a role as a coenzyme. It is a conjugate acid of a coenzyme B(3-).
Aplicaciones Científicas De Investigación
Essential Role in Early Life and Metabolism
Coenzymes, including various B vitamins like B1, B2, B3, B5, B6, B7, and B12, are vital across all life domains. They participate in an array of critical reactions such as C1-rearrangements, DNA repair, electron transfer, and fatty acid synthesis. Evidence suggests that some of these coenzymes, due to their complex structures and abiotic synthesis potential, might have predated life on Earth. Their presence is crucial in fundamental processes like carbon fixation, sulfate reduction, and photosynthesis (Monteverde, Gómez-Consarnau, Suffridge, & Sañudo-Wilhelmy, 2017).
Coenzyme A Synthesis and Neurodegeneration
Coenzyme A, synthesized de novo from vitamin B5, is an essential metabolite for over a hundred cellular metabolic reactions. Mutations in the pantothenate kinase 2 gene, which is crucial for Coenzyme A synthesis, can lead to severe neurodegeneration. Research shows potential therapeutic strategies by generating Coenzyme A precursors downstream of the defective pathway step (Di Meo et al., 2017).
Coenzyme B12 Biosynthesis in Lactobacillus Reuteri
The coenzyme B12 production pathway in Lactobacillus reuteri is deduced through genetic, biochemical, and bioinformatics approaches. The gene cluster encoding this pathway in Lb. reuteri CRL1098 is unique in clustering cbi, cob, and hem genes, essential for de novo biosynthesis. This research is significant for understanding B12 biosynthesis and its potential applications in food and probiotics enriched in B12 (Santos et al., 2008).
Ubiquinone or Coenzyme Q Discovery and Applications
Ubiquinone, or coenzyme Q, is a lipidic redox molecule critical for the mitochondrial electron chain. Discovered by Frederick L. Crane and extensively studied by Karl A. Folkers, its significance in cellular biochemistry cannot be overstated. Folkers's contributions to understanding its structure, synthesis, and therapeutic potential have been foundational (Navas, 2000).
Mechanisms of Coenzyme B12-dependent Rearrangements
Coenzyme B12 plays a crucial role in enzymatic reactions involving hydrogen atom interchange with adjacent carbon atoms. Research shows that these reactions occur through homolytic dissociation of the coenzyme's cobalt-carbon bond, leading to hydrogen abstraction from the substrate and rearrangement of the resulting substrate radical (Halpern, 1985).
Synthesis and Molecular Modeling of Coenzyme B12 Model Compounds
Understanding coenzyme B12's catalytic mechanism involves studying its model compounds. Synthesis and crystal structure analysis of these compounds offer insights into the factors influencing the mechanism, such as transelectronic influence affecting bond lengths, critical for understanding coenzyme B12's function (Pett, Fischer, Dudley, & Zacharias, 2002).
Propiedades
Número CAS |
104302-77-4 |
|---|---|
Fórmula molecular |
C11H22NO7PS |
Peso molecular |
343.34 g/mol |
Nombre IUPAC |
(2S,3R)-3-phosphonooxy-2-(7-sulfanylheptanoylamino)butanoic acid |
InChI |
InChI=1S/C11H22NO7PS/c1-8(19-20(16,17)18)10(11(14)15)12-9(13)6-4-2-3-5-7-21/h8,10,21H,2-7H2,1H3,(H,12,13)(H,14,15)(H2,16,17,18)/t8-,10+/m1/s1 |
Clave InChI |
JBJSVEVEEGOEBZ-SCZZXKLOSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)CCCCCCS)OP(=O)(O)O |
SMILES |
CC(C(C(=O)O)NC(=O)CCCCCCS)OP(=O)(O)O |
SMILES canónico |
CC(C(C(=O)O)NC(=O)CCCCCCS)OP(=O)(O)O |
Sinónimos |
7-mercaptoheptanoyl-O-phospho-L-threonine 7-mercaptoheptanoylthreonine phosphate 7-thioheptanoyl-threonine O-phosphate coenzyme B MHTP |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



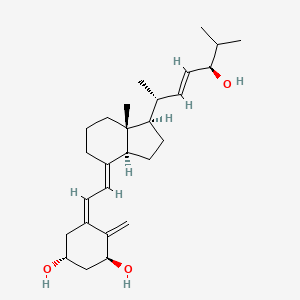

![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide](/img/structure/B1238678.png)
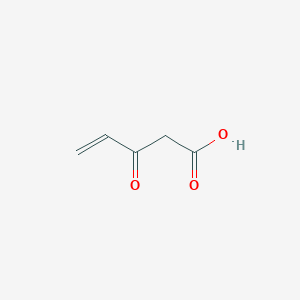
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B1238684.png)



